Moxalactam disodium

Descripción general

Descripción

Moxalactam Disódico: es un antibiótico semisintético beta-lactámico perteneciente a la clase oxacephem. Es conocido por sus propiedades antibacterianas de amplio espectro y es eficaz contra bacterias Gram-positivas y Gram-negativas. Moxalactam Disódico se utiliza particularmente para tratar infecciones del tracto respiratorio, infecciones del tracto urinario, infecciones intraabdominales y septicemia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Moxalactam Disódico se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido 6-aminopenicilánico. El proceso involucra varios pasos, incluyendo cloración, desplazamiento con alcohol propílico, reducción parcial, epoxidación y apertura del anillo de epóxido. Las etapas finales implican oxidación, ozonólisis y reacción de Wittig intramolecular .

Métodos de producción industrial: La producción industrial de Moxalactam Disódico involucra la síntesis a gran escala utilizando las mismas rutas químicas que en la síntesis de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Moxalactam Disódico se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones básicas o ácidas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Clinical Efficacy

The efficacy of moxalactam disodium has been evaluated in various clinical settings. A study involving 3,558 patients revealed an overall efficacy rate of 89% across multiple infection types. The bacteriological response rates for specific infections were as follows:

| Infection Type | Response Rate |

|---|---|

| Urinary Tract Infections | 80% |

| Intra-abdominal Infections | 91% |

| Obstetric and Gynecologic Infections | 91% |

| Lower Respiratory Tract Infections | 92% |

| Skin and Skin-Structure Infections | 92% |

| Bone and Joint Infections | 90% |

| Bacteremic Infections | 94% |

The low incidence of adverse reactions, such as hypersensitivity (2.9%) and gastrointestinal effects (2.1%), further supports its clinical utility .

Pharmacokinetics

This compound is administered intravenously or intramuscularly. It exhibits a longer elimination half-life compared to first- and second-generation cephalosporins, allowing for flexible dosing schedules typically divided into two or three doses daily . Its pharmacokinetic profile ensures adequate distribution to body fluids and tissues, enhancing its effectiveness against systemic infections.

Case Study 1: Treatment of Intra-abdominal Infection

A clinical trial assessed moxalactam's efficacy in treating intra-abdominal infections among neutropenic patients. The results indicated a response rate between 60% to 80% , demonstrating its potential in immunocompromised populations .

Case Study 2: Management of Respiratory Infections

In another study focusing on lower respiratory tract infections, moxalactam showed a remarkable response rate of 92% , highlighting its effectiveness in treating pneumonia caused by resistant organisms. Patients reported minimal adverse effects, reinforcing the safety profile associated with its use .

Adverse Effects and Considerations

While this compound is generally well-tolerated, some case reports have noted complications such as bleeding associated with depressed platelet function during therapy . Clinicians should monitor patients for potential bleeding risks, especially in those with pre-existing conditions.

Mecanismo De Acción

Moxalactam Disódico ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se dirige específicamente a las proteínas de unión a la penicilina (PBP), que son enzimas esenciales que catalizan la reticulación de la capa de peptidoglicano, un componente crítico de la pared celular bacteriana. Al unirse a estas PBP, Moxalactam Disódico interrumpe las etapas finales del ensamblaje de la pared celular, lo que lleva a la formación de paredes celulares débiles e inestables. Esto da como resultado inestabilidad osmótica, provocando que las células bacterianas se hinchen y eventualmente exploten (lisis) debido a la incapacidad de mantener la integridad celular .

Comparación Con Compuestos Similares

Compuestos similares:

Cefotaxima: Otro antibiótico beta-lactámico con un mecanismo de acción similar pero un espectro de actividad diferente.

Cefoperazona: Conocido por su actividad contra Pseudomonas aeruginosa, contra la cual Moxalactam Disódico tiene actividad moderada.

Ceftriaxona: Una cefalosporina de tercera generación con una vida media más larga en comparación con Moxalactam Disódico

Singularidad: Moxalactam Disódico es único debido a su modificación estructural donde el átomo de azufre en el núcleo de cefalosporina se reemplaza por un átomo de oxígeno. Esta sustitución proporciona una mayor actividad antibacteriana y estabilidad contra las beta-lactamasas en comparación con sus análogos de cefalosporina .

Propiedades

Número CAS |

64953-12-4 |

|---|---|

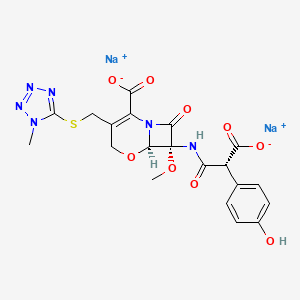

Fórmula molecular |

C20H18N6Na2O9S |

Peso molecular |

564.4 g/mol |

Nombre IUPAC |

disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12?,18?,20-;;/m0../s1 |

Clave InChI |

GRIXGZQULWMCLU-PJDRSYKOSA-L |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

SMILES isomérico |

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

SMILES canónico |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

Apariencia |

Solid powder |

Key on ui other cas no. |

64953-12-4 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1 Oxacephalosporin 1-Oxacephalosporin 6059 S 6059-S 6059S Disodium Latamoxef Disodium Moxalactam Disodium, Moxalactam Festamoxin Lamoxactam Latamoxef Latamoxef, Disodium Lilly 127935 Ly 127935 Ly-127935 Ly127935 Moxalactam Moxalactam Disodium Moxalactam, Disodium S 6059 S-6059 S6059 Shiomarin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.